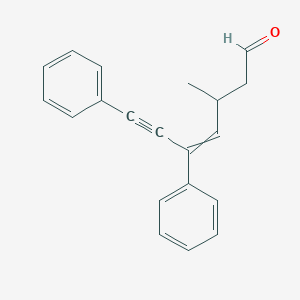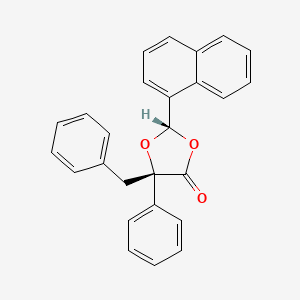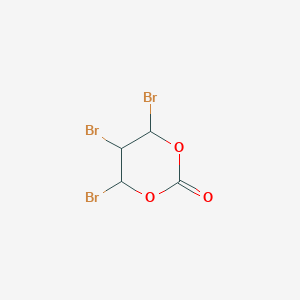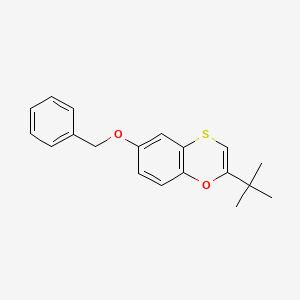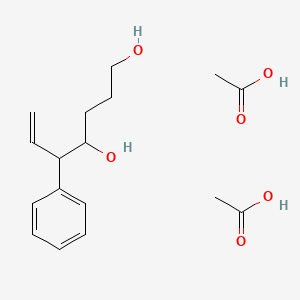
Acetic acid;5-phenylhept-6-ene-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;5-phenylhept-6-ene-1,4-diol is a chemical compound with the molecular formula C14H20O3 It is characterized by the presence of an acetic acid moiety and a phenyl group attached to a heptene chain with two hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;5-phenylhept-6-ene-1,4-diol can be achieved through several methods. One common approach involves the dihydroxylation of alkenes. For instance, the Sharpless dihydroxylation reaction can be employed, where an alkene is treated with osmium tetroxide (OsO4) and a co-oxidant such as N-methylmorpholine N-oxide (NMO) to yield the diol product . Another method involves the use of bis(pinacolato)diboron in the presence of a chiral ligand to achieve enantioselective diboration, followed by oxidation to obtain the diol .
Industrial Production Methods
Industrial production of this compound may involve large-scale dihydroxylation processes using environmentally friendly oxidants and catalysts. For example, iodine-catalyzed dioxygenation of alkenes with tert-butylhydroperoxide (TBHP) in water as a solvent is an efficient and sustainable method .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;5-phenylhept-6-ene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halides or ethers.
Aplicaciones Científicas De Investigación
Acetic acid;5-phenylhept-6-ene-1,4-diol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of acetic acid;5-phenylhept-6-ene-1,4-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the phenyl group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Phenylacetic acid: Contains a phenyl group attached to an acetic acid moiety.
Phenylethanol: Contains a phenyl group attached to an ethanol moiety.
Phenylpropanol: Contains a phenyl group attached to a propanol moiety.
Uniqueness
Acetic acid;5-phenylhept-6-ene-1,4-diol is unique due to the presence of both an acetic acid moiety and a heptene chain with two hydroxyl groups.
Propiedades
Número CAS |
645615-44-7 |
|---|---|
Fórmula molecular |
C17H26O6 |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
acetic acid;5-phenylhept-6-ene-1,4-diol |
InChI |
InChI=1S/C13H18O2.2C2H4O2/c1-2-12(13(15)9-6-10-14)11-7-4-3-5-8-11;2*1-2(3)4/h2-5,7-8,12-15H,1,6,9-10H2;2*1H3,(H,3,4) |
Clave InChI |
NZLNXBSGRHJAAA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CC(=O)O.C=CC(C1=CC=CC=C1)C(CCCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[2-(Benzyloxy)phenyl]ethyl}-5-chloro-2-hydroxybenzamide](/img/structure/B12605171.png)

![(3S)-3-[[(2S)-6-amino-2-[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-amino-5-hydroxypentyl]amino]-3-methylpentyl]amino]hexyl]amino]propyl]amino]-5-(diaminomethylideneamino)pentyl]amino]ethylamino]hexyl]amino]-4-[[(2S)-6-amino-1-[[(2R,3R)-1-[[(2S)-6-amino-1-[(2S)-2-[[[(2R,3R)-1-[(2S)-2-[[[(2R)-1-[[(2R)-1-amino-3-hydroxypropan-2-yl]amino]-3-hydroxypropan-2-yl]amino]methyl]pyrrolidin-1-yl]-3-hydroxybutan-2-yl]amino]methyl]pyrrolidin-1-yl]hexan-2-yl]amino]-3-hydroxybutan-2-yl]amino]hexan-2-yl]amino]butanamide](/img/structure/B12605186.png)
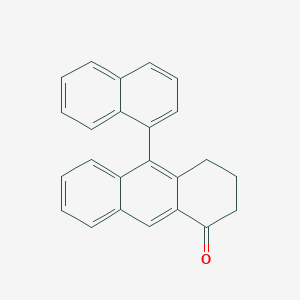
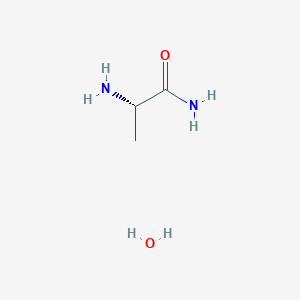
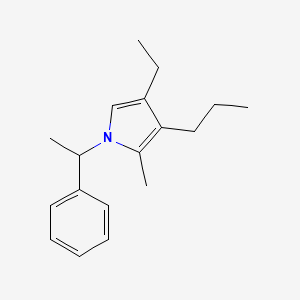
![Phosphonic acid, [[3-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B12605204.png)

![Acetamide,N-[bis[(isopropyl)amino]methylene]-](/img/structure/B12605223.png)
![3-[4-(2-Phenylethyl)piperazin-1-yl]pyrazine-2-carbonitrile](/img/structure/B12605227.png)
